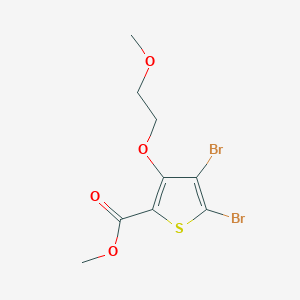

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate

Beschreibung

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a 2-methoxyethoxy substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. The compound’s structure includes two bromine atoms at the 4- and 5-positions, which enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it valuable in pharmaceutical and materials science research .

Eigenschaften

CAS-Nummer |

1707727-89-6 |

|---|---|

Molekularformel |

C9H10Br2O4S |

Molekulargewicht |

374.05 g/mol |

IUPAC-Name |

methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |

InChI |

InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

SOCBAWGVAUITKO-UHFFFAOYSA-N |

Kanonische SMILES |

COCCOC1=C(SC(=C1Br)Br)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phosphorus Tribromide: Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multi-step organic reactions including etherification and bromination. The starting material often includes glycol monomethyl ether glycol. Standard organic synthesis techniques are employed to ensure high yields and purity under controlled conditions.

Scientific Research Applications

-

Organic Synthesis:

- This compound serves as a building block for the synthesis of more complex organic molecules. Its bromine substituents allow for various substitution reactions, making it versatile in synthetic chemistry.

-

Biological Research:

- Investigations into its biological activities suggest potential interactions with biomolecules. The compound has been explored for its reactivity and potential therapeutic properties, although specific applications remain under research.

-

Material Science:

- Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is utilized in developing advanced materials such as polymers and electronic devices due to its unique electronic properties imparted by the thiophene ring and substituents.

Case Studies

-

Antimicrobial Activity:

- In studies evaluating antimicrobial properties, derivatives of thiophene compounds have shown significant activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against E. coli and S. aureus .

-

Polymer Development:

- Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity of the materials, making them suitable for applications in organic electronics.

- Therapeutic Potential:

Wirkmechanismus

The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the thiophene ring significantly influence solubility, reactivity, and applications. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity to ; the 2-methoxyethoxy group adds one oxygen and two carbons compared to the propan-2-yloxy analog.

Key Observations:

- Polarity and Solubility: The hydroxyl-substituted derivative () exhibits high polarity due to the -OH group, limiting its solubility in non-polar solvents. In contrast, the 2-methoxyethoxy group in the target compound introduces ether linkages, improving solubility in polar aprotic solvents like DMSO or THF .

- Reactivity : Bromine atoms at the 4- and 5-positions make all three brominated thiophenes reactive in cross-coupling reactions. However, the 2-methoxyethoxy group’s electron-donating nature may slightly reduce electrophilicity compared to the hydroxyl analog .

- Applications: Hydroxyl and isopropoxy derivatives are intermediates in agrochemicals (e.g., pesticides) and polymers, respectively .

Biologische Aktivität

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 1707727-89-6 |

| Molecular Formula | C9H10Br2O4S |

| Molecular Weight | 374.05 g/mol |

| IUPAC Name | methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |

| InChI Key | SOCBAWGVAUITKO-UHFFFAOYSA-N |

The biological activity of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is primarily attributed to its interactions with various molecular targets in biological systems. The compound's structure, particularly the bromine substituents and the methoxyethoxy group, enhances its reactivity and potential for electron transfer processes.

- Substitution Reactions : The bromine atoms can be substituted with various nucleophiles, potentially altering the compound's biological activity.

- Oxidation and Reduction : The thiophene ring can undergo redox reactions, which may influence its pharmacological properties.

- Coupling Reactions : This compound can participate in coupling reactions that may lead to the synthesis of more complex bioactive molecules.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Some studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Thiophene derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Organic Chemistry evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate was included in this analysis, showing promising results with an IC50 value indicating significant inhibition of cell growth in certain cancer types .

- Antimicrobial Studies : Research highlighted in the International Journal of Antimicrobial Agents demonstrated that thiophene-based compounds could inhibit the growth of pathogenic bacteria and fungi. Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate was tested alongside other derivatives, showcasing potential as a novel antimicrobial agent .

- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed that Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate could reduce pro-inflammatory cytokine production in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.